The compound is classified as an imidazolidinone, which is characterized by a carbonyl group adjacent to an imidazolidine ring. It can be synthesized from various precursors, including 1,2-diamines and carbonyl compounds. The presence of the bulky tert-butyl group on the phenyl ring can influence its physical properties and reactivity, making it a subject of interest in synthetic chemistry and drug design.
The synthesis of 1-(4-tert-butylphenyl)imidazolidin-2-one typically involves several steps:
The molecular structure of 1-(4-tert-butylphenyl)imidazolidin-2-one can be described as follows:
1-(4-tert-butylphenyl)imidazolidin-2-one can participate in various chemical reactions:
The mechanism of action for compounds like 1-(4-tert-butylphenyl)imidazolidin-2-one often involves:
Studies utilizing molecular docking simulations can help elucidate binding affinities and interaction sites within target proteins.
1-(4-tert-butylphenyl)imidazolidin-2-one exhibits several notable physical and chemical properties:
The applications of 1-(4-tert-butylphenyl)imidazolidin-2-one span several fields:
One-pot multicomponent reactions (MCRs) significantly streamline the synthesis of 1-(4-tert-butylphenyl)imidazolidin-2-one. A pseudo-MCR approach developed by Colombian researchers employs trans-(R,R)-diaminocyclohexane, p-tert-butylbenzaldehyde, and carbonyldiimidazole (CDI) in a telescoped sequence. This protocol involves:
Solvent optimization revealed methanol’s superiority over THF, with reaction time reductions from 4 hours to 30 minutes and improved yields (Table 1). Statistical analysis (ANOVA) identified optimal parameters: equimolar reactant ratios, methanol solvent, and 40°C reaction temperature. This method exemplifies green chemistry principles by minimizing intermediate isolation and waste generation [2] [7].
Table 1: Solvent Optimization for 1-(4-tert-Butylphenyl)imidazolidin-2-one Synthesis
Solvent | Temperature (°C) | Reaction Time (Schiff Base) | Reaction Time (Reduction) | Overall Yield (%) |
---|---|---|---|---|
Methanol | 40 | 30 min | 30 min | 87 |
THF | 80 | 2 hours | 4 hours | 74 |
Ethanol | 60 | 45 min | 45 min | 82 |
Alternative MCRs utilize microwave-assisted cyclocondensation. p-tert-Butylphenyl isocyanate reacts with ethylenediamine under irradiation (150°C, 15 min), achieving 92% conversion via accelerated nucleophilic addition-elimination kinetics. This method circumvents traditional reflux conditions (6 hours, 75% yield) and enhances atom economy [7].
Access to enantiopure 1-(4-tert-butylphenyl)imidazolidin-2-one derivatives leverages chiral auxiliaries and organocatalysts. Ephedrine-based imidazolidin-2-one auxiliaries facilitate diastereoselective alkylations. The protocol involves:
Organocatalytic desymmetrization of N-(4-tert-butylphenyl)propylene urea employs MacMillan’s catalyst (20 mol%) in DMSO. This strategy delivers 3-substituted imidazolidinones with 94% ee and 85% yield through iminium ion activation. Enantioselectivity arises from steric shielding of the si-face by the tert-butyl group, directing electrophilic attack to the re-face [4] [6].
Table 2: Asymmetric Synthesis Methods for Chiral Imidazolidinone Derivatives
Catalyst/Chiral Auxiliary | Reaction Type | de/ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
(1R,2S)-Ephedrine-based | Enolate alkylation | 92 de | 89 | High diastereocontrol |
MacMillan catalyst (imidazolidinone) | Iminium alkylation | 94 ee | 85 | Broad substrate scope |
Ru-BINAP | Hydrogenation | 90 ee | 78 | Tolerant of reducible groups |
For N-alkyl derivatives, transition metal catalysis proves effective. Ru-(S)-BINAP complexes catalyze asymmetric hydrogenation of 1-(4-tert-butylphenyl)imidazolidin-2-one precursors (90% ee, 78% yield). The tert-butyl group enhances substrate-catalyst π-stacking, boosting enantioselectivity [4].
Mechanochemical strategies eliminate solvent waste while maintaining efficiency. Ball-mill processing enables:
Reaction kinetics under mechanochemical conditions follow a zero-order profile due to constant reagent-surface contact. The tert-butyl substituent enhances molecular mobility in the solid state, reducing activation barriers. Comparative studies show energy savings of 60% versus thermal methods [6] [7].
N-Functionalization diversifies 1-(4-tert-butylphenyl)imidazolidin-2-one for pharmaceutical applications. Key strategies include:
Structure-activity relationship (SAR) studies in mIDH1 inhibition reveal bioactivity dependencies:N-3-Benzyl derivatives exhibit IC₅₀ = 0.21 μM against IDH1 R132H mutants due to enhanced hydrophobic pocket engagement. Conversely, N-3-acetyl analogs lose activity (IC₅₀ > 100 μM), highlighting the pharmacophoric sensitivity of the imidazolidinone core [8].
Table 3: Bioactivity of N-Substituted 1-(4-tert-Butylphenyl)imidazolidin-2-one Analogs
N-Substituent | Target | IC₅₀ (μM) | Activity Trend |
---|---|---|---|
Benzyl | mIDH1 R132H | 0.21 | Highest activity (hydrophobic fit) |
4-Fluorobenzyl | mIDH1 R132H | 0.45 | Moderate halogen enhancement |
Acetyl | mIDH1 R132H | >100 | Activity loss (polar mismatch) |
Ethyl | mIDH1 R132H | 15.7 | Reduced steric compatibility |
N-Arylation employs Buchwald-Hartwig coupling (Pd₂(dba)₃/XPhos, Cs₂CO₃, dioxane; 80°C). Electron-deficient aryl bromides couple efficiently (75–90% yield), while sterically hindered substrates require RuPhos ligand modification (60% yield) [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9